(S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It features a four-membered azetidine ring, which is known for its strained structure and unique reactivity. The presence of a tert-butyl ester group and an aminomethyl substituent further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Aminomethyl Group: This step often involves nucleophilic substitution reactions where an appropriate aminomethylating agent is introduced.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate serves as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology
The compound is used in the development of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, it is explored for its potential as a precursor to active pharmaceutical ingredients (APIs) and for its role in drug design and development.
Industry
Industrially, the compound is utilized in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The azetidine ring’s strained structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating receptor functions. The aminomethyl group can form hydrogen bonds and electrostatic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
- (S)-tert-Butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is unique due to its four-membered ring structure, which imparts higher ring strain and reactivity. This makes it particularly useful in reactions requiring high reactivity and in the synthesis of strained ring systems.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-2-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7,11H2,1-4H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWLYCFJANZTK-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN1C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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